Compound Description: Similar to the previous compound, this is also a boronic acid ester intermediate.
Compound Description: OST-4077 is a selective cathepsin K inhibitor that has shown efficacy in inhibiting osteoclast activity and preventing bone loss in preclinical models.
Compound Description: This series of compounds was designed as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders.
Compound Description: This compound is a triazine derivative identified as a potent sodium channel blocker and anticonvulsant agent.
Compound Description: This compound is a byproduct isolated during the synthesis of a benzothiazinone with potential anti-tuberculosis activity.
Compound Description: This series of compounds, incorporating variations at the N-terminal of the piperidine ring, was synthesized and evaluated for its antileukemic activity.
Compound Description: ADX47273 is a potent and selective metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulator. Preclinical studies suggest it may have antipsychotic and procognitive properties.
Compound Description: BMS-986169 is a novel intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator. It is being investigated as a potential treatment for treatment-resistant depression.
Compound Description: PF-00734200 is a dipeptidyl peptidase IV inhibitor. It was investigated as a potential treatment for type 2 diabetes but did not progress beyond phase 3 clinical trials.
Compound Description: This compound is a co-crystal containing both 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a (4-chlorophenyl)methanone scaffold.
Compound Description: This compound is a fluorinated azetidine derivative synthesized as a potential therapeutic agent.
Compound Description: NLX-204 is a novel aryloxyethyl derivative designed as a biased agonist of serotonin 5-HT1A receptors. Preclinical studies suggest it may have robust antidepressant-like activity.
Compound Description: This compound is a prodrug designed for improved delivery of an active pharmaceutical ingredient.
Compound Description: This compound, incorporating a benzisoxazole moiety, has been structurally characterized through X-ray crystallography.
Compound Description: This compound is a potent inhibitor of mast cell tryptase, highlighting its potential therapeutic application in inflammatory and allergic conditions.
Compound Description: This compound, featuring an indole moiety, represents a class of molecules explored for their therapeutic potential.
Compound Description: F 13640 is a high-efficacy 5-HT1A receptor agonist that displays both hyperalgesic and analgesic effects.
Compound Description: This series of chiral compounds was investigated for their effects on platelet activation and adhesion induced by collagen.
Compound Description: SAB378 is a peripherally restricted cannabinoid CB1/CB2 receptor agonist that inhibits gastrointestinal motility but does not seem to affect experimental colitis in mice.
Compound Description: This compound is a key intermediate used in the synthesis of {(25',45)-4-[4-(3-methyl-l-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl) methanone, a compound with potential pharmacological activity.
Compound Description: This compound is a pyrrolidine derivative synthesized and studied for its potential pharmaceutical applications.
Compound Description: This compound, a dipyridyl derivative containing a pyrrolidine ring, has been investigated for its potential pharmacological properties.
Compound Description: This compound is a pyrrolidin-2-one derivative that has been studied for its potential as an acetylcholinesterase inhibitor and anti-Alzheimer's agent.
Compound Description: 3,4-Pr-PipVP is a novel synthetic cathinone initially misidentified as 3,4-EtPV. It is a low potency blocker of norepinephrine, dopamine, and serotonin transporters.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.